5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine
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Overview
Description
5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. The presence of the trifluoromethyl group (-CF₃) and the pyridine ring in its structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-3-(trifluoromethyl)pyridine with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the aminomethyl group to other functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, making it effective in modulating biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-(trifluoromethyl)pyridine: Lacks the aminomethyl group, resulting in different reactivity and applications.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms, which alter its chemical properties and uses.
Uniqueness
5-Aminomethyl-2-methyl-3-(trifluoromethyl)pyridine is unique due to the presence of both the aminomethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring high specificity and potency .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-7(8(9,10)11)2-6(3-12)4-13-5/h2,4H,3,12H2,1H3 |
InChI Key |
SHGSKVDBXNQCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)CN)C(F)(F)F |
Origin of Product |
United States |
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